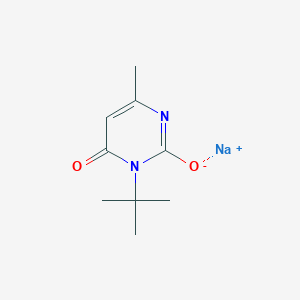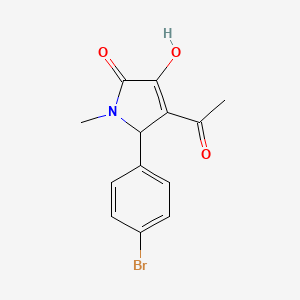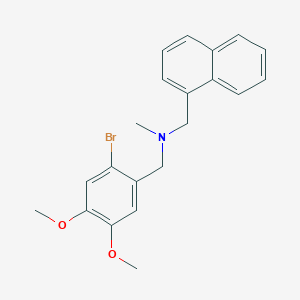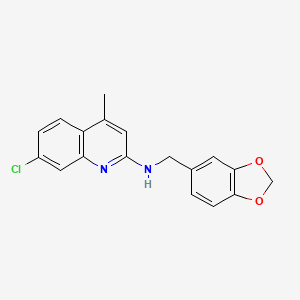
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMHQ, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BMHQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
The mechanism of action of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it has been suggested that 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to exhibit antitumor activity. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to induce apoptosis in cancer cells and to inhibit the activity of topoisomerase II. In addition, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been found to exhibit fluorescent properties, making it a potential candidate for use as a fluorescent probe.
実験室実験の利点と制限
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize using various methods, and its yield can be optimized using different reaction conditions. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also exhibits various biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile also has some limitations. It is not yet fully understood how 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its antitumor activity, and further research is needed to elucidate its mechanism of action. In addition, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has not been extensively studied for its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are several potential future directions for research on 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of new synthesis methods for 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile that can improve its yield and purity. Another area of interest is the study of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile's potential toxicity and its effects on normal cells. In addition, further research is needed to elucidate the mechanism of action of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and to identify its molecular targets. Finally, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile's potential applications as a fluorescent probe for the detection of metal ions should be further explored.
合成法
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been synthesized using various methods, including the condensation of 4-biphenylcarboxaldehyde with 2-methyl-3-aminobenzonitrile in the presence of acetic acid and sodium acetate, as well as the reaction of 4-biphenylcarboxaldehyde with 2-methyl-3-aminobenzonitrile in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile obtained using these methods ranges from 35% to 85%.
科学的研究の応用
4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antifungal activities. 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(4-biphenylyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-15-19(14-24)22(23-20(25-15)8-5-9-21(23)26)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-4,6-7,10-13,22,25H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTAAUPESBVVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180111.png)
![2-[isopropyl(methyl)amino]ethyl 2-methoxybenzoate hydrochloride](/img/structure/B5180115.png)

![2-(2-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5180139.png)

![2-chloro-N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)acetamide](/img/structure/B5180169.png)
![ethyl 4-{[7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5180173.png)

![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-(4-methylphenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5180200.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)
